molecular formula C9H8ClNO3 B2947795 2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride CAS No. 596095-20-4

2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride

Cat. No. B2947795
CAS RN: 596095-20-4
M. Wt: 213.62
InChI Key: WZPOFCGUMPHVSL-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of “N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide” involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride . Another study reported the synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride involves the inhibition of the target enzyme's activity. This compound binds to the active site of the enzyme and prevents its normal function. The inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. The inhibition of MMPs leads to the prevention of tissue degradation and the promotion of tissue repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the target enzyme being inhibited. The inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, which results in the prevention of tumor growth and metastasis. The inhibition of MMPs leads to the prevention of tissue degradation and the promotion of tissue repair, which results in the prevention of diseases such as arthritis and cardiovascular disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride in lab experiments include its potent inhibitory activity against a variety of enzymes, its unique chemical properties, and its potential applications in drug discovery and development. The limitations of using this compound in lab experiments include its complex synthesis process, its high cost, and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the study of 2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride. These include the identification of new target enzymes that can be inhibited by this compound, the development of more efficient and cost-effective synthesis methods, and the evaluation of its potential clinical applications. Additionally, the study of the structure-activity relationship of this compound can lead to the development of more potent and selective inhibitors. The exploration of the pharmacokinetics and pharmacodynamics of this compound can also provide valuable insights into its potential clinical applications.

Synthesis Methods

The synthesis of 2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride involves a multi-step process that requires specialized equipment and expertise. The synthesis begins with the reaction of 2,3-dihydroxybenzoic acid with thionyl chloride to form 2,3-dichlorobenzoic acid. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. The final step involves the reaction of the hydroxamic acid with phosphorus oxychloride to yield this compound.

Scientific Research Applications

2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). HDACs are enzymes that are involved in the regulation of gene expression, and their dysregulation has been linked to various diseases such as cancer, neurodegenerative disorders, and inflammation. MMPs are enzymes that play a crucial role in tissue remodeling and repair, and their dysregulation has been linked to various diseases such as cancer, arthritis, and cardiovascular disease.

properties

IUPAC Name

N-hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-9(11-12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5,12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPOFCGUMPHVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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